tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate
Description
tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl-substituted ethyl chain, and a tetrahydrofuran (oxolane) ring. The Boc group enhances stability during reactions, while the hydroxyl and oxolane moieties contribute to polarity and conformational rigidity, influencing molecular interactions .
Properties
CAS No. |
1398504-42-1 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9(6-13)8-4-5-15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
MPDQVMSQLKWPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCOC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The mixed anhydride method, adapted from the synthesis of tert-butyl carbamate intermediates for anticonvulsant drugs, involves sequential activation of a carboxylic acid derivative, followed by nucleophilic substitution. For tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate, this approach would utilize N-Boc-protected amino alcohols as starting materials.
Stepwise Procedure
-
Activation of N-Boc-Serine :
N-Boc-L-serine is treated with isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in anhydrous ethyl acetate at -10°C to form a reactive mixed anhydride intermediate. -
Nucleophilic Attack by Oxolan-3-ylmethylamine :
The mixed anhydride reacts with oxolan-3-ylmethylamine at 10–15°C, yielding the carbamate product after 2 hours. -
Purification :
Crude product is washed with dilute HCl and brine, followed by crystallization using hexane/ethyl acetate (8:1).
Optimization Parameters
-
Temperature Control : Maintaining sub-zero temperatures during anhydride formation minimizes side reactions (e.g., racemization).
-
Solvent Selection : Anhydrous ethyl acetate ensures compatibility with moisture-sensitive reagents.
Table 1: Key Reaction Parameters for Mixed Anhydride Method
Phase-Transfer Catalyzed Alkylation
Strategic Alkylation of Hydroxyl Groups
The phase-transfer catalysis (PTC) method, exemplified in the synthesis of tert-butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate, enables efficient O-alkylation of hydroxylated intermediates.
Reaction Steps
-
Substrate Preparation :
tert-Butyl N-[2-hydroxy-1-aminoethyl]carbamate is synthesized via Boc protection of the corresponding amino alcohol. -
Alkylation with Oxolan-3-ylmethyl Electrophile :
Under PTC conditions (tetrabutylammonium bromide, KOH), the hydroxyl group undergoes alkylation with oxolan-3-ylmethyl sulfate in ethyl acetate at 0–10°C: -
Workup and Isolation :
The product is extracted, washed with acid/base solutions, and crystallized using hexane.
Critical Factors
-
Catalyst Loading : A 1:0.025–0.2 molar ratio of substrate to TBAB optimizes reaction rates.
-
Alkylating Agent : Methyl sulfate derivatives are preferred for their reactivity and solubility in PTC systems.
Table 2: PTC Alkylation Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Tetrabutylammonium bromide (TBAB) | |
| Base | 50% KOH solution | |
| Alkylating Agent | Oxolan-3-ylmethyl sulfate | |
| Solvent | Ethyl acetate | |
| Temperature | 0–10°C | |
| Yield | 92–97% (analogous reactions) |
Reductive Amination Route
Synthetic Pathway
-
Formation of Keto Intermediate :
Oxidation of tert-butyl N-[1-aminoethyl]carbamate generates a ketone, which reacts with oxolan-3-ylmethylamine. -
Reductive Amination :
Sodium cyanoborohydride (NaBH3CN) reduces the imine intermediate in methanol, yielding the secondary amine: -
Hydroxylation :
The hydroxyl group is introduced via Sharpless asymmetric dihydroxylation or enzymatic resolution, depending on stereochemical requirements.
Advantages and Limitations
-
Stereocontrol : Enzymatic methods ensure high enantiomeric excess (>98% ee).
-
Yield Challenges : Multi-step sequences may reduce overall efficiency (∼70–80% yield).
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield | Stereochemical Control | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mixed Anhydride | 90–93% | Moderate | High | Moderate |
| PTC Alkylation | 92–97% | Low | Industrial | High |
| Reductive Amination | 70–80% | High | Laboratory | Low |
Structural Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: PCC, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its unique structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and functions .
Medicine: Its hydroxy and carbamate groups can be modified to enhance the bioavailability and stability of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it a valuable component in the formulation of high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding with nucleophilic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogues and their distinguishing features:
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogues (e.g., tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate), improving aqueous solubility .
- Stability: Boc protection in the target compound enhances resistance to acidic conditions, whereas ethyl carbamate derivatives are prone to hydrolysis and metabolic activation into carcinogens like vinyl carbamate .
Biological Activity
Tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group, a carbamate moiety, and an oxolane ring. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 231.29 g/mol. This compound's structure enables it to form stable covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and modulating biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular proteins and enzymes. The carbamate group allows for the formation of covalent bonds with nucleophilic sites, which can lead to the inhibition of enzyme function. This characteristic is particularly valuable in drug design, especially for developing enzyme inhibitors and therapeutic agents targeting specific pathways.
Potential Therapeutic Applications
The compound has shown promise in various therapeutic areas, including:
- Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a candidate for developing treatments for diseases where enzyme activity is dysregulated.
- Drug Development : The structural versatility allows for modifications that can enhance bioactivity or selectivity towards particular targets.
In vitro Studies
Research has indicated that this compound can modulate biological pathways by interacting with cellular proteins. For example, studies have shown that it can inhibit certain proteases involved in viral replication, making it a potential candidate for antiviral drug development .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl N-hydroxycarbamate | Lacks oxolane ring; simpler structure | Moderate enzyme inhibition |
| N-(tert-Butoxycarbonyl)ethanolamine | Contains carbamate but differs in functional groups | Limited biological activity |
| Tert-butyl N-(2-hydroxyethyl)carbamate | Similar carbamate structure but without oxolane | Low enzyme inhibition |
This table illustrates how the presence of the oxolane ring in this compound enhances its solubility and reactivity compared to its analogs.
Case Studies
- Antiviral Activity : A study focused on the inhibition of SARS-CoV 3CL protease demonstrated that compounds similar to this compound exhibited significant inhibitory effects. The IC50 values were determined through fluorometric assays, showcasing its potential as an antiviral agent .
- Enzyme Inhibition : Another investigation highlighted the compound's interaction with serine proteases, revealing its capacity to inhibit these enzymes effectively. The kinetic parameters were assessed using various substrate concentrations, further confirming its role as an enzyme inhibitor .
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with oxolane derivatives under controlled conditions. Key parameters include:
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Catalysts: Triethylamine (TEA) or sodium hydride (NaH) to facilitate carbamate bond formation .
- Temperature: Reactions are often conducted at 0–5°C to minimize side reactions, with yields improving under inert atmospheres (e.g., nitrogen) .
- Scale-Up: Continuous flow reactors may enhance efficiency in multi-step syntheses .
Table 1: Comparison of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | tert-butyl carbamate, oxolane-3-amine, DCM, TEA | 0°C, 12 h | 78 | >95 |
| B | tert-butyl carbamate, oxolane-3-epoxide, THF, NaH | RT, 24 h | 65 | 90 |
Q. How can structural characterization of this compound be performed to confirm its configuration?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: H and C NMR to identify hydroxyl, oxolane, and carbamate groups. For stereochemical analysis, NOESY or COSY may resolve spatial interactions .
- X-Ray Crystallography: Determines absolute configuration, especially for chiral centers in the oxolane ring .
- Mass Spectrometry (HRMS): Validates molecular weight (230.3 g/mol) and fragmentation patterns .
Q. What is the role of this compound as a building block in medicinal chemistry?
- Methodological Answer: The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective functionalization in multi-step syntheses. Applications include:
- Peptide Mimetics: The oxolane ring mimics proline’s conformational rigidity, aiding in protease-resistant drug design .
- Enzyme Substrates: Hydroxyl groups participate in hydrogen bonding with active sites (e.g., kinases, hydrolases), studied via fluorescence quenching assays .
Advanced Research Questions
Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Molecular Docking: Simulations (AutoDock Vina) reveal binding affinity to ATP-binding pockets (e.g., kinase inhibitors) via oxolane-hydroxyl interactions .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) for receptor-ligand complexes .
- Mutagenesis Studies: Replace key residues (e.g., Ser/Thr in catalytic sites) to validate binding specificity .
Q. How do stereochemical variations (e.g., R/S configurations) impact its bioactivity?
- Methodological Answer:
- Chiral Chromatography: Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
- Biological Assays: Compare IC values for enantiomers in enzyme inhibition (e.g., >10-fold difference observed in cyclooxygenase inhibition) .
- Computational Modeling: Density Functional Theory (DFT) predicts energy barriers for diastereomer formation during synthesis .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., fixed incubation times, ATP concentrations in kinase assays) .
- Solubility Differences: Use co-solvents (e.g., DMSO ≤0.1%) to maintain compound stability .
- Metabolic Interference: Test metabolites (e.g., via LC-MS) to rule out off-target effects .
Table 2: Bioactivity Discrepancies and Resolutions
| Study | Reported IC (μM) | Resolution Strategy |
|---|---|---|
| X | 2.5 ± 0.3 | Replicated with purified enantiomer |
| Y | 12.1 ± 1.8 | Adjusted DMSO concentration to 0.05% |
Q. What computational tools are recommended for predicting its reactivity or stability?
- Methodological Answer:
- Reaction Pathway Prediction: Use Gaussian or ORCA for quantum mechanical calculations of carbamate hydrolysis kinetics .
- Machine Learning (ML): Train models on PubChem datasets to predict metabolic stability (e.g., cytochrome P450 interactions) .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
